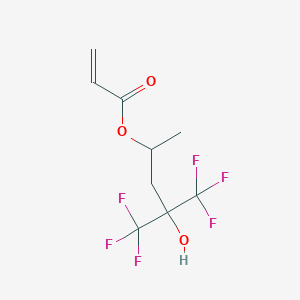
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate: is a fluorinated acrylate compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate can be synthesized through the reaction of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol with methacrylic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and purification systems ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acrylates with different functional groups.
Applications De Recherche Scientifique
Chemistry: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, low surface energy, and unique optical properties .
Biology and Medicine: The compound’s hydrophobic nature makes it useful in the development of drug delivery systems. It can be incorporated into polymeric nanoparticles to enhance the stability and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its chemical stability and resistance to harsh environments make it ideal for protective coatings in aerospace and automotive applications .
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate lipid membranes easily. This property is exploited in drug delivery systems to improve the cellular uptake of therapeutic agents .
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methyl-5-pentyl methacrylate
- 4,4,4-Trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl 2-methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate stands out due to its specific combination of fluorine atoms and acrylate group, which imparts unique chemical and physical properties. Its ability to form highly stable polymers with low surface energy and excellent chemical resistance makes it distinct from other similar compounds .
Propriétés
Numéro CAS |
859856-64-7 |
|---|---|
Formule moléculaire |
C9H10F6O3 |
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C9H10F6O3/c1-3-6(16)18-5(2)4-7(17,8(10,11)12)9(13,14)15/h3,5,17H,1,4H2,2H3 |
Clé InChI |
CNHBXPIOKOXEIV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


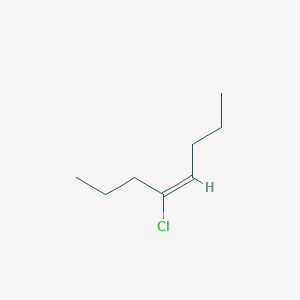
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
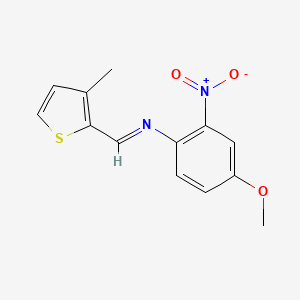
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

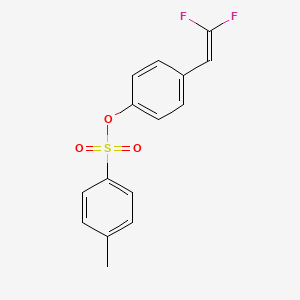
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
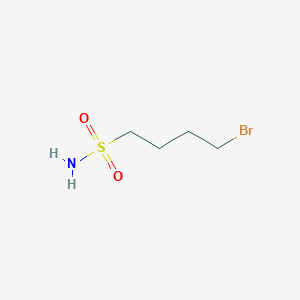
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
